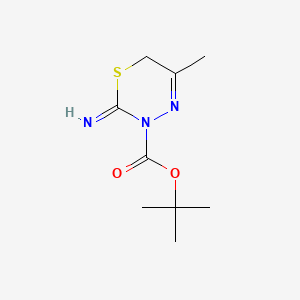
2-Fluoro-1-isopropoxy-4-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-isopropoxy-4-(methoxymethyl)benzene is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.24 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methoxymethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isopropoxy-4-(methoxymethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-fluorophenol with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 2-fluoro-1-isopropoxybenzene. This intermediate is then reacted with methoxymethyl chloride in the presence of a base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reactions are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-isopropoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzene derivatives .
Scientific Research Applications
2-Fluoro-1-isopropoxy-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isopropoxy-4-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and other functional groups allows it to participate in various chemical reactions and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-isopropoxy-2-(methoxymethyl)benzene: Similar structure but with different substitution pattern.
2-Fluoro-1-isopropoxy-4-(methyl)benzene: Lacks the methoxymethyl group.
Uniqueness
2-Fluoro-1-isopropoxy-4-(methoxymethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15FO2 |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
2-fluoro-4-(methoxymethyl)-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15FO2/c1-8(2)14-11-5-4-9(7-13-3)6-10(11)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
VCGCBYYURYPEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)COC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


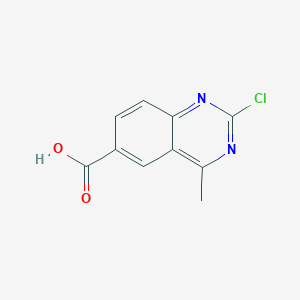

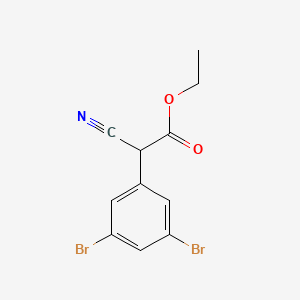


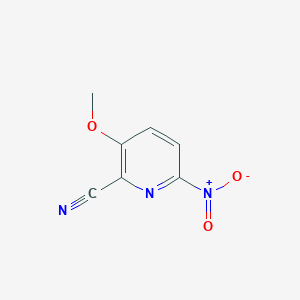
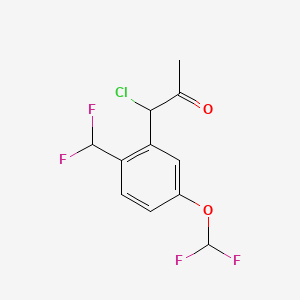
![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)
